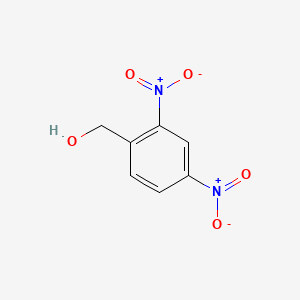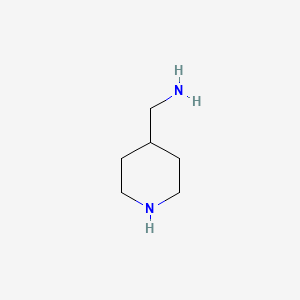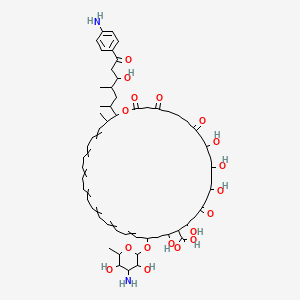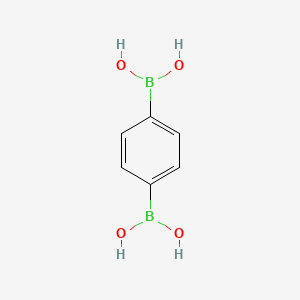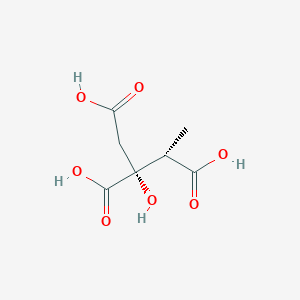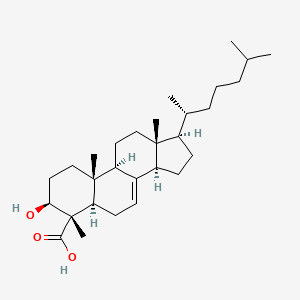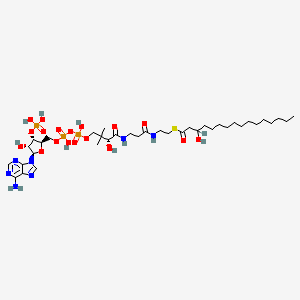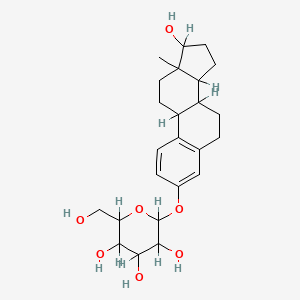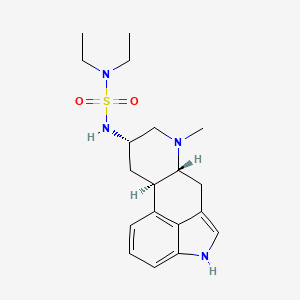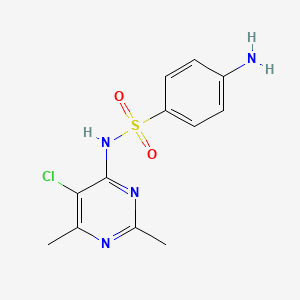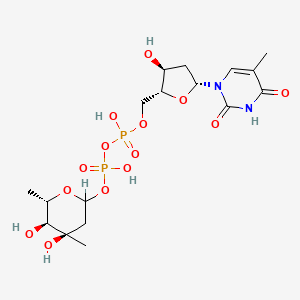
dTDP-L-mycarose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DTDP-L-mycarose is a dTDP-sugar.
Wissenschaftliche Forschungsanwendungen
Pharmacological Effects and Therapeutic Targets
dTDP-L-mycarose, as part of certain drugs, plays a role in various pharmacological actions and therapeutic utilizations. One of the compounds studied, DT-13, is an active research drug with a range of pharmacological effects. It has shown multiple therapeutic potentials, including anti-tumor activities and significant anti-inflammatory, cardioprotective, hepatoprotective, and immunomodulating effects. Despite these potentials, DT-13 has not been thoroughly studied for its actions on certain types of cancers or its effects on carbohydrate and glucose metabolism, suggesting areas for future exploration (Khan et al., 2018).
Digital Twin Technology in Supply Chain Management
Although not directly linked to the biochemical aspects of dTDP-L-mycarose, the concept of Digital Twin (DT) is relevant in the broader scope of product value chains and supply chain management, which can impact the delivery and production of pharmaceuticals. The decoupling point paradigms in global supply chains, a concept integral to DT, involves understanding and managing product and supply structures, as well as information sharing, crucial for responsive and flexible pharmaceutical supply chains (Banerjee et al., 2012).
Computational Techniques in Health Sciences
The use of computational techniques, such as machine learning and data mining, is increasingly vital in biosciences, including areas like drug discovery and development. These techniques are pivotal in transforming information into valuable knowledge, which can be applied in understanding and utilizing compounds like dTDP-L-mycarose in various therapeutic areas, such as diabetes research (Kavakiotis et al., 2017).
Targeting and Delivery of Anticancer Drugs
The study of targeting and delivery strategies is crucial in the application of compounds like dTDP-L-mycarose in anticancer drugs. Different drug targeting and delivery (DTD) strategies aim to enhance the efficacy and reduce the side effects of such drugs. Understanding the active and passive tactics of DTD, and exploring the use of bioactive substances and functionalized polymers or nanoparticles in DTD, can provide insights into the effective application of dTDP-L-mycarose in cancer treatment (Wang & Guo, 2013).
Neurodegenerative Diseases and ALS-TDP Model
The study of neurodegenerative diseases and the development of models like ALS-TDP, which is related to the TDP-43 proteinopathies, is essential in understanding the therapeutic potential of compounds like dTDP-L-mycarose. Therapeutic effects of autophagy activators, such as rapamycin, have been demonstrated in such models, indicating potential pathways for the treatment of neurodegenerative diseases using compounds that can affect these pathways (Soong & Wu, 2015).
Eigenschaften
CAS-Nummer |
39950-81-7 |
|---|---|
Produktname |
dTDP-L-mycarose |
Molekularformel |
C17H28N2O14P2 |
Molekulargewicht |
546.4 g/mol |
IUPAC-Name |
[(4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H28N2O14P2/c1-8-6-19(16(23)18-15(8)22)12-4-10(20)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,24)14(21)9(2)30-13/h6,9-14,20-21,24H,4-5,7H2,1-3H3,(H,25,26)(H,27,28)(H,18,22,23)/t9-,10-,11+,12+,13?,14-,17+/m0/s1 |
InChI-Schlüssel |
WILFWCJMOXHLEQ-SQHZWGCWSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@](CC(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |
SMILES |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |
Synonyme |
thymidinediphosphomycarose |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



